molecular formula C17H15BrClN3O2S B11779454 N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

Cat. No.: B11779454
M. Wt: 440.7 g/mol
InChI Key: VFWZREUPPNVKSR-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-acetamide class, characterized by a 2-amino-4-chlorobenzo[d]thiazole core linked via an acetamide bridge to a 2-bromo-4,6-dimethylphenoxy group.

Properties

Molecular Formula

C17H15BrClN3O2S

Molecular Weight

440.7 g/mol

IUPAC Name

N-(2-amino-4-chloro-1,3-benzothiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H15BrClN3O2S/c1-8-3-9(2)16(11(18)4-8)24-7-14(23)21-10-5-12(19)15-13(6-10)25-17(20)22-15/h3-6H,7H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

VFWZREUPPNVKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and 2-chlorobenzoic acid, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 2-bromo-4,6-dimethylphenoxyacetic acid or its derivatives under suitable conditions, such as in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amino or alcohol groups, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound might intercalate into DNA, disrupting its structure and function, which could be useful in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzothiazole Core

  • Chloro vs. Methyl Groups: 5,6-Dimethyl substitution in compound 8 () introduces steric hindrance, possibly reducing reactivity compared to the target compound’s 4-chloro group .

Phenoxy Group Modifications

  • Bromo and Dimethyl vs. Methoxy/Nitro Groups: The 2-bromo-4,6-dimethylphenoxy moiety in the target compound differs from methoxy () or dinitrophenyl-azo groups (). Bromine’s electronegativity and methyl’s lipophilicity may enhance membrane permeability relative to polar methoxy or nitro substituents .

Physical and Spectral Properties

Table 1: Comparative Data for Selected Analogues
Compound Yield (%) Melting Point (°C) C=O IR (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound N/A N/A ~1660–1689* Aromatic H: Downfield (Br/Cl effects)
7q () 70 177.9–180.8 N/A N/A
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1, ) 59 144.2 1662 6.8–8.1 (Ar-H), 10.4 (NHCO)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8, ) 73 147.1 1689 7.1–8.1 (Ar-H), 10.6 (NHCO)

*Inferred from analogous compounds in .

  • Melting Points : The target compound’s bromo and chloro substituents likely increase molecular weight and crystal packing efficiency, suggesting a higher melting point (>160°C) compared to ethoxy derivatives (e.g., 144.2°C in ) .
  • IR Spectroscopy : C=O stretches in analogues range from 1662–1689 cm⁻¹, consistent with the target compound’s acetamide linkage .
  • NMR Shifts: Bromine’s electron-withdrawing effect in the phenoxy group may deshield adjacent aromatic protons, causing downfield shifts compared to methoxy or methyl substituents .

Biological Activity

N-(2-Amino-4-chlorobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its synthesis, biological activity, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2-amino-4-chlorobenzo[d]thiazole with 2-bromo-4,6-dimethylphenoxy acetic acid derivatives. The synthesis pathway typically involves the following steps:

  • Formation of the thiazole ring : The initial step includes the condensation of 2-amino-4-chlorobenzo[d]thiazole with appropriate reagents to form the thiazole structure.
  • Bromination : The introduction of bromine at specific positions on the aromatic ring to enhance biological activity.
  • Acetamide formation : The final step involves acylation to introduce the acetamide group.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound display activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

These results indicate that the compound has promising antimicrobial potential, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Case Study: Anticancer Screening

In a study utilizing the Sulforhodamine B (SRB) assay:

  • The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of approximately 15 µM.
  • Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, potentially through mitochondrial pathways.
  • Antibacterial Mechanisms : The presence of thiazole rings is known to disrupt bacterial lipid biosynthesis, leading to cell death.

4. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Its structural features contribute significantly to its biological activities, making it a focus for future research aimed at optimizing its efficacy and understanding its mechanisms of action.

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